
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a 2-chlorophenyl group, an oxadiazole ring, a quinazoline dione structure, and a phenethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, oxadiazolopiperazine derivatives have been synthesized through alkyne–azide reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Similar compounds, such as those containing pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, have been synthesized and analyzed .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole, a related compound, is known to undergo various reactions due to its heterocyclic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. A related compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been synthesized and characterized .Aplicaciones Científicas De Investigación
Catalytic Systems for Synthesis
Bronsted acidic ionic liquids, in the presence of catalytic amounts of chlorotrimethylsilane, have been utilized as efficient and reusable catalysts for the one-pot synthesis of hydroquinazoline derivatives under thermal and solvent-free conditions. This method highlights the potential for developing novel synthesis pathways for complex quinazoline derivatives, possibly including the compound (H. Kefayati, F. Asghari, & Raheleh Khanjanian, 2012).
Antimicrobial Evaluation
Tetrahydroquinazoline derivatives of benzo[b]thiophene have been synthesized and evaluated for antimicrobial activity. This research direction underscores the potential of quinazoline derivatives in developing new antimicrobial agents. It suggests that the compound could also be explored for similar applications (R. Bhatt et al., 2015).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies, alongside Density Functional Theory (DFT) methods, have been conducted on quinazoline derivatives to analyze their chemical structure and potential as chemotherapeutic agents. These studies provide a foundation for understanding the molecular properties of such compounds, which could be relevant for the research applications of the compound (S. Sebastian et al., 2015).
Antimicrobial Agents
Quinazolinone and thiazolidinone derivatives have been investigated for their in vitro antibacterial and antifungal activities. This application suggests a potential direction for assessing the antimicrobial properties of the compound (N. Desai, A. Dodiya, & P. N. Shihora, 2011).
Anti-inflammatory and Analgesic Agents
Novel 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This highlights another potential area of application for the compound , given its structural similarity to the compounds under study (A. A. Farag et al., 2012).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "2-chlorobenzoic acid", "hydrazine hydrate", "acetic anhydride", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "thionyl chloride", "sodium hydroxide", "potassium carbonate", "N,N-dimethylformamide", "triethylamine", "2-chloroaniline", "sodium nitrite", "copper(I) iodide", "sodium iodide", "palladium on carbon" ], "Reaction": [ "Synthesis of 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- React 2-chlorobenzoic acid with hydrazine hydrate in the presence of acetic anhydride to form 2-chlorobenzohydrazide.", "- Cyclize 2-chlorobenzohydrazide with thionyl chloride to form 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione:", "- React 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-chloroaniline in the presence of potassium carbonate and N,N-dimethylformamide to form 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-amine.", "- React 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-amine with sodium nitrite and copper(I) iodide in the presence of sodium iodide and acetic acid to form 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl diazonium salt.", "- React 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl diazonium salt with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of palladium on carbon and triethylamine to form 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione." ] } | |
Número CAS |
1105249-49-7 |
Nombre del producto |
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C25H19ClN4O3 |
Peso molecular |
458.9 |
Nombre IUPAC |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c26-20-12-6-4-10-18(20)23-27-22(33-28-23)16-30-21-13-7-5-11-19(21)24(31)29(25(30)32)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2 |
Clave InChI |
YBXXADGVXIVYED-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)
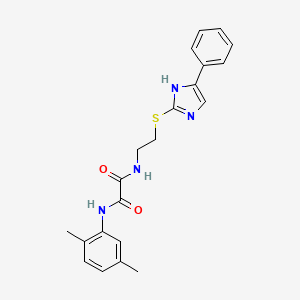
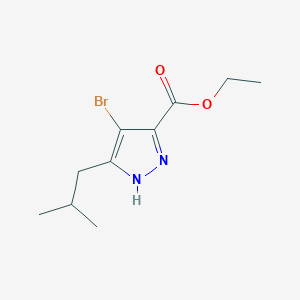

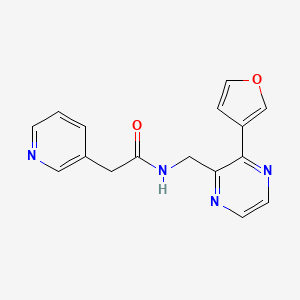
![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)
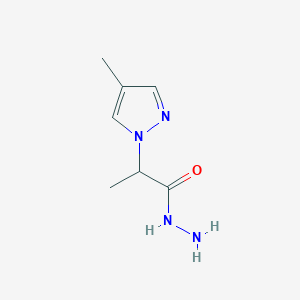
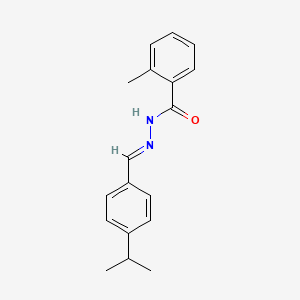
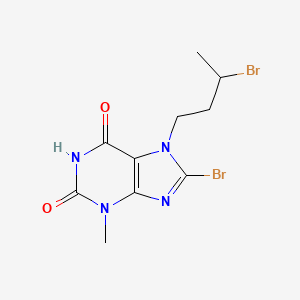

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2919338.png)

![1,3,5-Trimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide](/img/structure/B2919340.png)
![3-(2,4-dichlorophenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2919341.png)